吡罗昔康

描述

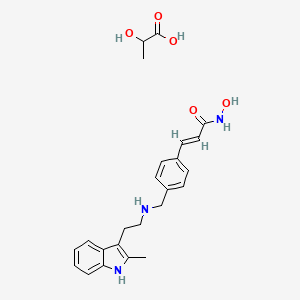

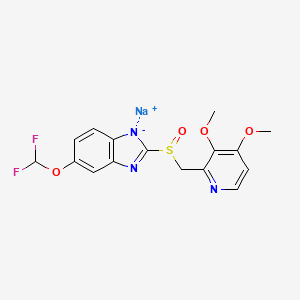

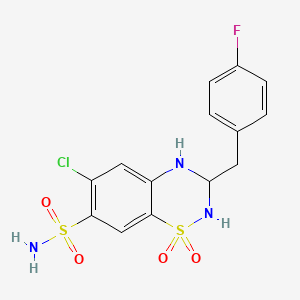

Pirprofen is a nonsteroidal anti-inflammatory drug (NSAID) that was introduced to the market by Ciba-Geigy in 1982. It was primarily used for the treatment of arthritis and pain. due to adverse events, including cases of fatal liver toxicity, it was voluntarily withdrawn from the market worldwide in 1990 . The chemical name of Pirprofen is 2-[3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid, and its molecular formula is C13H14ClNO2 .

科学研究应用

吡罗芬已用于各种科学研究应用:

化学: 它作为研究非甾体抗炎药的合成和反应的模型化合物。

生物学: 研究集中在其对细胞过程的影响及其与生物分子的相互作用。

医学: 虽然已从市场上撤回,但它一直被研究用于其抗炎和止痛特性。

工业: 它已用于开发新的非甾体抗炎药和相关化合物.

作用机制

吡罗芬通过抑制参与前列腺素合成的酶环氧合酶 (COX) 来发挥作用。前列腺素是炎症、疼痛和发热的介质。 通过抑制 COX,吡罗芬减少了前列腺素的产生,从而缓解炎症和疼痛 。吡罗芬的分子靶点包括 COX-1 和 COX-2 酶。

生化分析

Biochemical Properties

Pirprofen has been shown to possess anti-inflammatory, analgesic, and antipyretic activities . It interacts with various enzymes and proteins, primarily through its inhibition of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins . This interaction reduces the biosynthesis of prostaglandins, which play a key role in inflammation and pain .

Cellular Effects

Pirprofen influences cell function by modulating the production of prostaglandins, which are involved in a variety of cellular processes, including inflammation, pain perception, and fever . By inhibiting COX, Pirprofen reduces the production of prostaglandins, thereby alleviating these symptoms .

Molecular Mechanism

The molecular mechanism of Pirprofen involves its binding to and inhibition of COX, thereby reducing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, which are involved in inflammation, pain, and fever .

Temporal Effects in Laboratory Settings

The effects of Pirprofen over time in laboratory settings have not been fully elucidated. It is known that Pirprofen is well absorbed and primarily eliminated through renal excretion, mostly in the form of metabolites .

Dosage Effects in Animal Models

In animal models, Pirprofen has demonstrated anti-inflammatory, analgesic, and antipyretic activities similar to those of several other NSAIDs commonly used in the treatment of rheumatic conditions .

Metabolic Pathways

The metabolic pathways of Pirprofen involve oxidation to the pyrrole analogue, and oxidation of the pyrroline double bond to an epoxide, followed by opening of the oxirane ring to a trans-diol derivative . Conjugation of the propionic acid functionality with glucuronic acid was found to be extensive in the mouse, rhesus monkey, and man, but not in the rat .

Transport and Distribution

The transport and distribution of Pirprofen within cells and tissues have not been fully elucidated. It is known that Pirprofen is well absorbed and primarily eliminated through renal excretion, mostly in the form of metabolites .

Subcellular Localization

Given its mechanism of action, it is likely that Pirprofen interacts with COX enzymes located in the endoplasmic reticulum and nuclear envelope, where prostaglandin synthesis occurs .

准备方法

吡罗芬的合成涉及多个步骤:

起始原料: 合成始于 3-氯-4-硝基苯的制备。

还原: 硝基在盐酸存在下用铁粉等还原剂还原为胺基。

环化: 胺基与丙烯腈环化形成吡咯环。

工业生产方法通常涉及优化这些步骤以确保最终产品的高产率和纯度。

化学反应分析

吡罗芬会发生多种类型的化学反应:

氧化: 它可以被氧化形成相应的羧酸。

还原: 起始原料中的硝基被还原为胺基。

取代: 芳环可以发生亲电取代反应。

环化: 吡咯环的形成是一个关键的环化反应.

这些反应中常用的试剂包括铁粉、盐酸、丙烯腈和丙酸。这些反应产生的主要产物是导致最终化合物吡罗芬的中间体。

相似化合物的比较

吡罗芬属于一类称为 2-芳基丙酸的非甾体抗炎药。该类中的类似化合物包括:

- 布洛芬

- 萘普生

- 酮洛芬

- 氟比洛芬

- 芬布芬

属性

IUPAC Name |

2-[3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-9(13(16)17)10-4-5-12(11(14)8-10)15-6-2-3-7-15/h2-5,8-9H,6-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDSZXPFGCURGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)N2CC=CC2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023489 | |

| Record name | Pirprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31793-07-4 | |

| Record name | Pirprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31793-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirprofen [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031793074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13722 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pirprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7KN291890 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of pirprofen?

A1: Pirprofen, like other non-steroidal anti-inflammatory drugs (NSAIDs), primarily exerts its effects by inhibiting the enzyme cyclooxygenase (COX) [, ].

Q2: What are the downstream effects of COX inhibition by pirprofen?

A2: COX inhibition by pirprofen reduces the production of prostaglandins [, , ]. Prostaglandins are lipid mediators involved in various physiological processes, including inflammation, pain, and fever. By inhibiting their synthesis, pirprofen exhibits its anti-inflammatory, analgesic, and antipyretic effects.

Q3: Does pirprofen affect other pathways besides COX inhibition?

A3: Research suggests that pirprofen may also influence polymorphonuclear leukocyte functions, including chemotaxis and chemiluminescence, potentially contributing to its anti-inflammatory activity []. Additionally, it has been shown to inhibit mitochondrial beta-oxidation of fatty acids in mice, which may explain the microvesicular steatosis observed in some individuals [].

Q4: What is the molecular formula and weight of pirprofen?

A4: The molecular formula of pirprofen is C15H15ClO2, and its molecular weight is 276.73 g/mol.

Q5: Is there any spectroscopic data available for pirprofen?

A5: While specific spectroscopic data is not provided in the provided abstracts, techniques like gas-liquid chromatography (GLC) have been employed to identify and quantify pirprofen and its metabolites in biological samples [, , ].

Q6: How is pirprofen absorbed and distributed in the body?

A6: Studies indicate that pirprofen is rapidly and almost completely absorbed from the gastrointestinal tract after oral administration, achieving peak plasma concentrations within 1 to 2 hours [].

Q7: How is pirprofen metabolized and excreted?

A7: Pirprofen is primarily metabolized in the liver and excreted mainly through the kidneys. The metabolic pathways involve oxidation, glucuronidation, and taurine conjugation, resulting in several metabolites identified in urine [].

Q8: Does the presence of other drugs like aspirin affect pirprofen's disposition?

A8: Yes, aspirin has been shown to influence pirprofen's pharmacokinetics in rats. Aspirin administration increases the biliary excretion of pirprofen [].

Q9: What conditions has pirprofen been investigated for in clinical trials?

A9: Pirprofen has been investigated for its efficacy in treating various conditions, including rheumatoid arthritis [, , , , , , , ], osteoarthritis [, , , , ], ankylosing spondylitis [, ], soft tissue rheumatism [], postoperative pain [, ], dysmenorrhea [], and migraine [, ].

Q10: How does the efficacy of pirprofen compare to other NSAIDs like aspirin, ketoprofen, and naproxen?

A10: Clinical trials have shown that pirprofen exhibits comparable efficacy to aspirin in managing rheumatoid arthritis [, , , ]. Similarly, its effectiveness in treating osteoarthritis and ankylosing spondylitis is comparable to ketoprofen and naproxen [, , , , , ].

Q11: Is pirprofen effective in managing pain, particularly postoperative pain?

A11: Yes, studies have demonstrated the analgesic properties of pirprofen in managing postoperative pain. It provides significant pain relief following orthopedic surgery and is considered a well-tolerated option for postoperative pain management [, ].

Q12: Does pirprofen interact with other medications?

A12: While pirprofen generally exhibits a good safety profile, it's essential to be aware of potential drug interactions. Studies have shown that, unlike indomethacin, pirprofen does not significantly affect the antihypertensive effects of oxprenolol or the natriuretic effects of furosemide []. It also does not appear to alter the protein binding of warfarin or tolbutamide [].

Q13: What is the safety profile of pirprofen?

A13: Pirprofen is generally well-tolerated, with most side effects being mild and transient. The most commonly reported side effects are gastrointestinal disturbances [, , , , , , , , ].

Q14: Are there any long-term safety concerns associated with pirprofen use?

A14: While long-term studies are limited, one study reported good tolerability of pirprofen over an average treatment duration of 32 weeks, with a high level of patient compliance [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。